molecular formula C7H16O2 B14755733 Hydroperoxide, heptyl CAS No. 764-81-8

Hydroperoxide, heptyl

Cat. No.: B14755733
CAS No.: 764-81-8
M. Wt: 132.20 g/mol
InChI Key: XIOGAMSXYSPUSI-UHFFFAOYSA-N
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Description

It belongs to the class of organic hydroperoxides, which are characterized by the presence of the hydroperoxy functional group (-OOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroperoxide, heptyl can be synthesized through the oxidation of heptane using oxygen or other oxidizing agents. The reaction typically involves the use of catalysts to facilitate the oxidation process. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as iron or manganese salts .

Industrial Production Methods

In industrial settings, this compound is produced through controlled oxidation processes. The production involves the careful regulation of temperature, pressure, and the concentration of reactants to ensure the desired yield and purity of the compound. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, heptyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Heptanoic acid, heptanal.

    Reduction: Heptanol.

    Decomposition: Heptane, oxygen.

Scientific Research Applications

Hydroperoxide, heptyl has several applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is studied for its role in oxidative stress and its effects on biological systems.

    Medicine: It is investigated for its potential use in antimicrobial treatments due to its oxidative properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroperoxide, heptyl involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including the oxidation of organic substrates. The compound can interact with cellular components, leading to oxidative damage to proteins, lipids, and DNA .

Comparison with Similar Compounds

Hydroperoxide, heptyl can be compared with other hydroperoxides such as:

Uniqueness

This compound is unique due to its specific chain length and reactivity, making it suitable for certain applications where other hydroperoxides may not be as effective .

Properties

CAS No.

764-81-8

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-hydroperoxyheptane

InChI

InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3

InChI Key

XIOGAMSXYSPUSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOO

Origin of Product

United States

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